

comparative study of dinitronaphthalene isomers' properties

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Compound of Interest

Compound Name: *1,3-Dinitronaphthalene*

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A Comparative Analysis of Dinitronaphthalene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ten isomers of dinitronaphthalene (DNN), a class of nitrated aromatic hydrocarbons with historical and ongoing significance in the chemical industry, particularly in the synthesis of dyes and energetic materials.^[1] This document outlines their key physicochemical properties, toxicological and energetic characteristics, and detailed experimental protocols for their synthesis and separation.

Physicochemical Properties

The position of the nitro groups on the naphthalene core significantly influences the physical and chemical properties of the isomers.^[1] Key quantitative data for several common isomers are summarized below. All isomers share the molecular formula $C_{10}H_6N_2O_4$ and a molar mass of approximately 218.17 g/mol .^{[2][3][4][5][6][7][8][9]}

Table 1: Physicochemical Data of Dinitronaphthalene Isomers

Isomer	CAS Number	Melting Point (°C)	Boiling Point (°C)	Appearance	Solubility in Water
1,2-DNN	24934-47-2[6]	Data not available	Data not available	Data not available	Data not available
1,3-DNN	606-37-1[7]	146 - 148[7]	377 - 378 (Sublimes)[7]	Beige powder[7]	Insoluble (<1 mg/mL at 20°C)[7]
1,4-DNN	6921-26-2[10]	134[11]	Data not available	Pale yellow needles[1] [11]	Data not available
1,5-DNN	605-71-0[12]	210 - 217	Sublimes[13]	Yellowish white needles[13]	Poorly soluble (<1 mg/mL at 20°C)[13]
1,6-DNN	940-09-0[14]	Data not available	Data not available	Data not available	Data not available
1,7-DNN	24824-25-7	Data not available	Data not available	Data not available	Data not available
1,8-DNN	602-38-0[15]	171 - 173	Data not available	Yellow crystals[15]	Insoluble (<1 mg/mL at 19°C)[16]
2,3-DNN	1875-63-4[2] [4][8]	170.5 - 171[8]	Data not available	Light-yellow needles[8]	Insoluble
2,6-DNN	24824-26-8[5]	Data not available	Data not available	Data not available	Data not available
2,7-DNN	24824-27-9	231 - 233	~413.5	Yellow crystalline	Data not available

Toxicological and Energetic Properties

Dinitronaphthalenes are recognized for their hazardous properties, including potential toxicity and explosive characteristics. The reactivity and biological impact vary among isomers.

Table 2: Hazard Profile of Dinitronaphthalene Isomers

Isomer	Toxicological Profile	Energetic/Reactivity Profile
General	Dinitronaphthalenes are irritants and can cause a range of systemic effects including cyanosis, anemia, weight loss, and damage to the liver and kidneys. ^{[7][13][15]} Some isomers are suspected of causing genetic defects. ^[6]	Nitroaromatic compounds can be flammable and explosive under certain conditions. They are generally incompatible with strong oxidizing agents and bases.
1,3-DNN	Causes skin, eye, and respiratory irritation. ^[7]	May be sensitive to heat or shock. ^[7] Classified as an explosive and a strong oxidizing agent. ^[7]
1,5-DNN	Identified as a genotoxin. ^[13]	Incompatible with strong oxidizers. ^[12] Mixtures with sulfur or sulfuric acid may explode if heated. ^[12]
1,8-DNN	Suspected carcinogen with reported mutation data. ^[17]	Sensitive to heat and shock. ^{[15][16][17]} Classified as an explosive and a strong oxidizing agent. ^[15]
2,7-DNN	General toxicity associated with nitroaromatic compounds.	Investigated for use in explosives, but demonstrates weak explosive properties.

Experimental Protocols

The synthesis of dinitronaphthalene isomers can be achieved through various methods, with the direct nitration of naphthalene being the most common, though least selective, approach.

Protocol 1: Direct Nitration of Naphthalene

This procedure yields a mixture of isomers, predominantly 1,5- and 1,8-dinitronaphthalene.[\[1\]](#)

Materials:

- Naphthalene
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Dichloroethane (for separation)

Procedure:

- Nitration: A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled by an ice bath.[\[1\]](#) Naphthalene is then slowly added to this mixture while maintaining a controlled temperature to prevent over-nitration and byproduct formation.[\[1\]](#) The reaction mixture is stirred for several hours at a slightly elevated temperature to ensure the completion of dinitration.[\[1\]](#)
- Isolation: The reaction mixture is poured onto crushed ice, causing the crude dinitronaphthalene isomers to precipitate.[\[1\]](#) The solid precipitate is collected by filtration, washed with water until neutral, and then dried.[\[1\]](#)
- Separation: The resulting isomer mixture, typically containing about 60% 1,8-DNN and 35% 1,5-DNN, can be separated by fractional crystallization from a suitable solvent like dichloroethane, leveraging the different solubilities of the isomers.[\[1\]](#) Alternatively, separation can be achieved using nitric acid or acetone.[\[18\]\[19\]](#)

Protocol 2: Synthesis of 1,4-Dinitronaphthalene

This method utilizes a modified Sandmeyer reaction starting from 4-nitro-1-naphthylamine to achieve regioselectivity.[1][11]

Materials:

- 4-nitro-1-naphthylamine
- Sodium nitrite
- Concentrated Sulfuric Acid
- Glacial Acetic Acid
- Ether
- Copper (II) sulfate
- Sodium sulfite
- 95% Ethanol
- 2% Sodium hydroxide solution

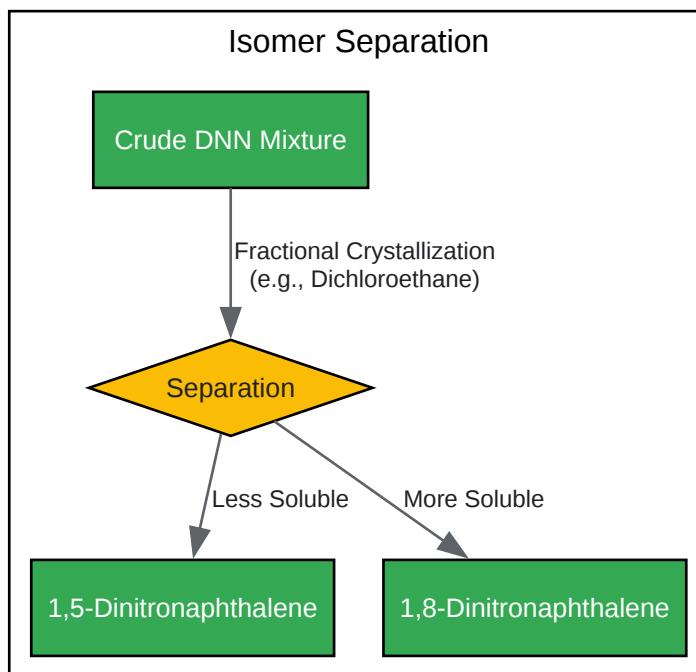
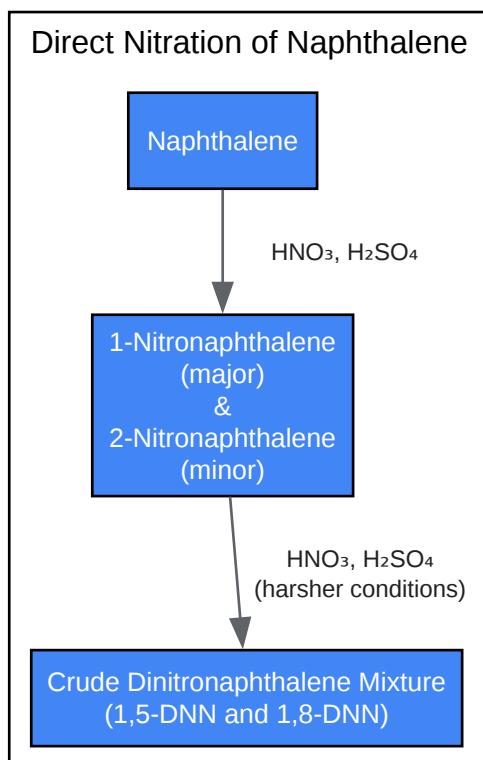
Procedure:

- **Diazotization:** A solution of 4-nitro-1-naphthylamine in glacial acetic acid is prepared.[1][11] This is slowly added to a cold solution of nitrosylsulfuric acid (formed by dissolving sodium nitrite in concentrated sulfuric acid).[1][11] The temperature is kept below 20°C. The 4-nitronaphthalene-1-diazonium sulfate is then precipitated by adding dry ether at 0°C.[11] The precipitate is collected and dissolved in iced water.[1]
- **Decomposition:** A decomposition mixture is prepared from copper (II) sulfate and sodium sulfite solutions.[11] The cold aqueous solution of the diazonium salt is slowly added to this mixture with stirring.[1][11]
- **Isolation & Purification:** The crude 1,4-dinitronaphthalene precipitates and is collected by filtration.[1][11] The precipitate is washed sequentially with water, a 2% sodium hydroxide solution, and again with water.[1][11] The dried solid is then extracted with boiling 95%

ethanol. Upon concentration of the ethanol extract, crystalline 1,4-dinitronaphthalene is obtained, which can be further purified by recrystallization from aqueous ethanol to yield pale yellow needles.[1][11]

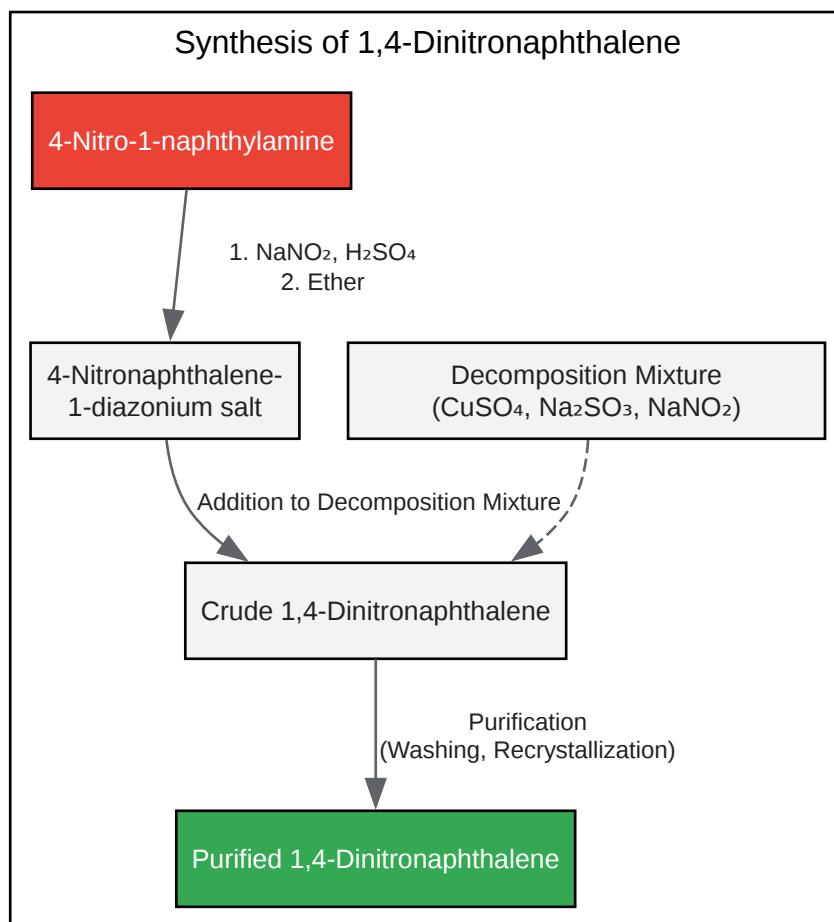
Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations and separation logic described in the protocols.



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Caption: Direct nitration of naphthalene and subsequent isomer separation.



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Caption: Synthesis of 1,4-dinitronaphthalene via a modified Sandmeyer reaction.

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References

- 1. benchchem.com [benchchem.com]
- 2. 2,3-Dinitronaphthalene | C₁₀H₆N₂O₄ | CID 74646 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dinitronaphthalene | CAS#:24824-26-8 | ChemsrC [chemsrc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2,6-Dinitronaphthalene | C10H6N2O4 | CID 612687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dinitronaphthalene | C10H6N2O4 | CID 612684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Dinitronaphthalene | C10H6N2O4 | CID 11818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. 1,3-Dinitronaphthalene | 606-37-1 | FD33581 | Biosynth [biosynth.com]
- 10. 1,4-Dinitronaphthalene | C10H6N2O4 | CID 81336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 1,5-Dinitronaphthalene | 605-71-0 [chemicalbook.com]
- 13. 1,5-Dinitronaphthalene | C10H6N2O4 | CID 11803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1,6-Dinitronaphthalene | C10H6N2O4 | CID 612685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1,8-Dinitronaphthalene | C10H6N2O4 | CID 11764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1,8-DINITRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. 602-38-0 | CAS DataBase [m.chemicalbook.com]
- 18. US3506725A - Separating 1,5-dinitronaphthalene from 1,8-dinitronaphthalene - Google Patents [patents.google.com]
- 19. Process for the production of 1,5-dinitronaphthalene - Patent 1529772 [data.epo.org]
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